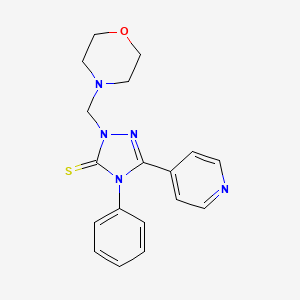

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione is a heterocyclic compound that combines morpholine, phenyl, pyridine, and triazole moieties. This compound is of interest due to its potential pharmacological properties, including antinociceptive effects .

Méthodes De Préparation

The synthesis of 2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of a primary or secondary amine (morpholine), formaldehyde, and a compound containing an active hydrogen atom (such as a triazole derivative) . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Analyse Des Réactions Chimiques

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or triazole moieties, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties against various microorganisms. Studies have shown that compounds containing the 1,2,4-triazole nucleus can inhibit the growth of bacteria and fungi effectively. For instance:

- A study demonstrated that certain triazole derivatives displayed good to moderate activity against a panel of pathogens .

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably:

- In vitro evaluations showed promising results against several cancer types, with mean GI50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives are well-documented. Compounds similar to 2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione have been shown to reduce inflammation in various models:

- Studies indicate that some derivatives exhibit significant anti-inflammatory activity without causing gastrointestinal irritation .

Neuroprotective Effects

Recent research has explored the neuroprotective capabilities of triazole compounds. The morpholine moiety enhances the neuroprotective profile:

- Compounds have been tested for their ability to protect neuronal cells from oxidative stress and neurotoxicity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Demirbas et al., 2009 | Antimicrobial Activity | Identified several triazole derivatives with significant antimicrobial effects against bacteria and fungi. |

| Holla et al., 2003 | Anticancer Activity | Evaluated a series of Mannich bases derived from triazoles for anticancer activity across multiple cancer cell lines. |

| Nithinchandra et al., 2012 | Anti-inflammatory Activity | Reported on the anti-inflammatory and analgesic properties of morpholine-containing triazoles. |

| Ozdemir et al., 2017 | Lipase Inhibition | Investigated the inhibitory effects on lipase and urease activities among various triazole derivatives. |

Mécanisme D'action

The mechanism of action of 2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes or receptors involved in pain perception and inflammation . The exact molecular targets and pathways are still under investigation, but the combination of morpholine and triazole moieties is thought to play a crucial role in its pharmacological activity.

Comparaison Avec Des Composés Similaires

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:

4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: These compounds also exhibit antinociceptive effects and share a similar structural framework.

Morpholine derivatives: These compounds are widely studied for their pharmacological properties and serve as important building blocks in medicinal chemistry.

Activité Biologique

The compound 2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione is part of a class of heterocyclic compounds known as triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a triazole ring fused with a morpholine moiety and a pyridine group, contributing to its unique biological profile. The chemical formula is C17H20N4S, with a molecular weight of approximately 312.43 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.12 µg/mL |

| Pseudomonas aeruginosa | 0.5 µg/mL |

| Bacillus subtilis | 0.75 µg/mL |

Studies have shown that the presence of the morpholine group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal properties of triazoles are well-documented, particularly their mechanism of action involving the inhibition of ergosterol biosynthesis. This compound has demonstrated activity against various fungal pathogens:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus niger | 1.0 µg/mL |

The compound's ability to disrupt fungal cell membrane integrity makes it a candidate for further development in antifungal therapies .

Anticancer Activity

Emerging studies suggest that triazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound has shown promising results in vitro against cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 8.0 |

These findings indicate that the compound may inhibit tumor growth and proliferation through multiple pathways, warranting further investigation into its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways:

- DNA Gyrase Inhibition : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Ergosterol Biosynthesis Inhibition : The triazole ring interferes with the synthesis of ergosterol in fungi.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases.

Propriétés

IUPAC Name |

2-(morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c25-18-22(14-21-10-12-24-13-11-21)20-17(15-6-8-19-9-7-15)23(18)16-4-2-1-3-5-16/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWLGBYGOBIAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=S)N(C(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.